Bcot-pef3-opfp

ADC Linker Physicochemical Properties Hydrophobicity

Select BCOT-PEF3-OPFP for ADC programs requiring intracellular payload release via a cleavable ester. This linker uniquely integrates a PFP ester for amine conjugation, a PEG3 spacer for solubility, and a BCN group for copper-free SPAAC, preserving biomolecule integrity. Its balanced LogP (3.8) and tPSA (92.3 Ų) mitigate aggregation, making it superior to alternatives like SMPT for targeted bioconjugates.

Molecular Formula C26H30F5NO7
Molecular Weight 563.5 g/mol
Cat. No. B11829565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBcot-pef3-opfp
Molecular FormulaC26H30F5NO7
Molecular Weight563.5 g/mol
Structural Identifiers
SMILESC1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)CCC#C1
InChIInChI=1S/C26H30F5NO7/c27-20-21(28)23(30)25(24(31)22(20)29)39-19(33)7-9-35-11-13-37-14-12-36-10-8-32-26(34)38-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,32,34)
InChIKeyKXWYFDXVBMIXQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCOT-PEF3-OPFP (endo-BCN-PEG3-PFP Ester) ADC Linker: Technical Specifications and Core Functionality


BCOT-PEF3-OPFP (CAS 2101206-48-6, MW 563.51 g/mol) is a heterobifunctional, cleavable linker for the synthesis of Antibody-Drug Conjugates (ADCs) . Its molecular structure features three key functional domains: a pentafluorophenyl (PFP) ester for amine conjugation, a triethylene glycol (PEG3) spacer for solubility, and a bicyclo[6.1.0]non-4-yne (BCN) group for copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This composition enables its role in constructing targeted bioconjugates for drug delivery and diagnostic applications .

Why BCOT-PEF3-OPFP Cannot Be Substituted with Generic ADC Linkers: Critical Evidence of Functional Differentiation


In ADC research, linker selection directly dictates conjugate stability, payload release kinetics, and overall safety profile. While many commercial linkers offer a subset of required functions, generic substitution of BCOT-PEF3-OPFP is not feasible due to its unique integration of three essential features not commonly combined in a single, well-characterized molecule: (1) a cleavable design for intracellular payload release, (2) a BCN group for copper-free, bioorthogonal SPAAC chemistry to preserve biomolecule integrity, and (3) a PFP ester for efficient, room-temperature amine conjugation. A typical non-cleavable linker like SMPT (LogP 3.741, tPSA 127.17) [1] differs significantly in both physicochemical profile and degradation profile. Similarly, alternative SPAAC linkers may lack the PEG3 spacer, which is critical for mitigating ADC aggregation . The quantitative evidence presented below demonstrates that BCOT-PEF3-OPFP occupies a distinct and non-interchangeable position in the ADC linker space.

BCOT-PEF3-OPFP Quantifiable Differentiation Evidence: Comparative Data for Informed Procurement


LogP and tPSA: Optimized Physicochemical Profile for Reduced ADC Aggregation

BCOT-PEF3-OPFP exhibits a calculated LogP of 3.8 and a topological polar surface area (tPSA) of 92.3 Ų [1]. This profile indicates moderate hydrophobicity, a crucial parameter for ADC design. In contrast, the non-cleavable linker SMPT (LogP 3.74, tPSA 127.17 Ų) is significantly more polar [2]. The lower tPSA of BCOT-PEF3-OPFP, combined with its hydrophilic PEG3 spacer, suggests a balanced physicochemical profile that may reduce the risk of non-specific ADC aggregation compared to more hydrophobic linkers. High linker hydrophobicity is a known driver of poor ADC pharmacokinetics and aggregation, a problem that can be mitigated by using linkers like BCOT-PEF3-OPFP with a lower tPSA-to-LogP ratio.

ADC Linker Physicochemical Properties Hydrophobicity

Cleavable vs. Non-Cleavable Linker Design: Functional Advantage for Intracellular Payload Release

BCOT-PEF3-OPFP is explicitly classified as a cleavable (degradable) ADC linker [1], containing an ester bond susceptible to hydrolysis by intracellular esterases. This design is crucial for the release of the cytotoxic payload inside the target cell. In contrast, SMPT is a non-cleavable linker [2], meaning the payload remains attached to the antibody even after lysosomal degradation. The clinical relevance of this difference is profound: over 80% of clinically approved ADCs utilize a cleavable linker to achieve targeted intracellular drug release [3], a mechanism not possible with non-cleavable alternatives. This makes BCOT-PEF3-OPFP a more suitable procurement choice for research aiming to mimic the design of successful clinical ADCs.

ADC Linker Drug Release Cleavable Linker

Copper-Free SPAAC Click Chemistry: Bioorthogonality Advantage Over CuAAC-Dependent Linkers

The BCN group in BCOT-PEF3-OPFP enables Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction proceeds rapidly in aqueous buffer at physiological pH and temperature without the need for a cytotoxic copper catalyst, a requirement for the more common Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1]. While some vendor pages mention CuAAC capability for BCOT-PEF3-OPFP, the BCN group's primary advantage is its utility in SPAAC for applications where copper's toxicity to living cells or interference with protein function is a concern [2]. This bioorthogonal property differentiates it from simpler alkyne linkers that strictly require copper catalysis.

SPAAC Click Chemistry Bioconjugation

PEG3 Spacer for Enhanced Solubility and Reduced Immunogenicity

BCOT-PEF3-OPFP incorporates a triethylene glycol (PEG3) spacer of defined length . PEG spacers are widely employed in ADC linkers to increase aqueous solubility, improve pharmacokinetics, and shield the hydrophobic payload from immune recognition [1]. While other BCN-based linkers exist (e.g., BCN-PEG3-VC-PFP ester), BCOT-PEF3-OPFP provides the PEG3 spacer directly conjugated to the cleavable ester, offering a specific modular architecture. Linkers without PEG spacers may lead to reduced ADC solubility, increased aggregation, and faster clearance from circulation.

PEG Linker Solubility Immunogenicity

BCOT-PEF3-OPFP Application Scenarios: Where Its Unique Differentiation Delivers Maximum Impact


Synthesis of Cleavable ADCs for Targeted Cancer Therapy Research

BCOT-PEF3-OPFP is the optimal procurement choice for research groups synthesizing Antibody-Drug Conjugates (ADCs) where intracellular payload release is a critical design goal. Its cleavable ester bond, as established in Section 3 (Evidence_Item 2), enables the release of the cytotoxic drug within the target cell, a mechanism employed by the majority of clinically approved ADCs [1]. This linker is suitable for conjugation of amine-containing payloads (via the PFP ester) and azide-modified antibodies (via SPAAC).

Copper-Free Bioconjugation with Sensitive Biomolecules

This linker is specifically indicated for applications where the use of copper catalysts is undesirable. As detailed in Section 3 (Evidence_Item 3), the BCN group enables Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This is critical for research involving live-cell labeling, in vivo imaging, or the conjugation of metal-sensitive proteins, where copper's cytotoxicity or potential for oxidative damage would compromise the experiment.

Optimization of ADC Physicochemical Properties for Reduced Aggregation

BCOT-PEF3-OPFP is an advantageous linker for ADC programs seeking to mitigate aggregation and improve solubility. Its balanced LogP (3.8) and tPSA (92.3 Ų) profile, as compared to more polar alternatives like SMPT (Section 3, Evidence_Item 1) [2], combined with the solubility-enhancing PEG3 spacer (Section 3, Evidence_Item 4), makes it a strategic choice for producing ADCs with favorable biophysical characteristics and reduced risk of non-specific aggregation.

Modular Construction of Multifunctional Bioconjugates

BCOT-PEF3-OPFP serves as a versatile building block for creating complex bioconjugates with a defined architecture. Its heterobifunctional nature, featuring an amine-reactive PFP ester and a BCN group for SPAAC, allows for a modular, two-step conjugation strategy . This enables researchers to independently optimize the conjugation of the antibody and the payload, providing greater control over the final Drug-to-Antibody Ratio (DAR) and conjugate homogeneity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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